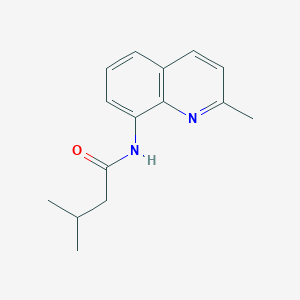![molecular formula C20H24N2O3 B243806 N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B243806.png)
N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). It is also known by its chemical name Ostarine. Ostarine has been developed as a potential treatment for various medical conditions such as muscle wasting, osteoporosis, and androgen deficiency.
作用机制
Ostarine works by selectively binding to androgen receptors in the body, which are responsible for regulating the growth and maintenance of muscle tissue. By binding to these receptors, Ostarine can stimulate muscle growth and prevent muscle wasting. Unlike traditional anabolic steroids, Ostarine does not have a significant impact on other tissues in the body, such as the prostate and liver.
Biochemical and Physiological Effects:
Ostarine has been shown to have a number of biochemical and physiological effects in the body. It can increase muscle mass and strength, improve bone density, and enhance physical performance. Ostarine has also been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and triglycerides.
实验室实验的优点和局限性
One of the main advantages of using Ostarine in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation specifically, without the unwanted side effects of traditional anabolic steroids. However, one limitation of using Ostarine is its relatively short half-life, which can make it difficult to maintain consistent levels in the body over time.
未来方向
There are several potential future directions for research on Ostarine. One area of interest is its potential use in the treatment of age-related muscle loss and frailty. Ostarine may also have applications in the treatment of other medical conditions, such as sarcopenia and cachexia. Additionally, further research is needed to better understand the long-term effects of Ostarine use, particularly in athletes and bodybuilders.
合成方法
The synthesis of Ostarine involves several steps, starting with the reaction of 2,3-dimethylphenol with acetyl chloride to form 2,3-dimethylphenyl acetate. The resulting product is then reacted with 4-aminophenol to produce 4-{[(2,3-dimethylphenoxy)acetyl]amino}phenol. This intermediate is then reacted with 2-methylpropanoyl chloride to form the final product, N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide.
科学研究应用
Ostarine has been studied extensively for its potential therapeutic uses. It has shown promising results in clinical trials for the treatment of muscle wasting in cancer patients, osteoporosis, and androgen deficiency. Ostarine has also been investigated for its potential use in improving physical performance and body composition in athletes and bodybuilders.
属性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
N-[4-[[2-(2,3-dimethylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H24N2O3/c1-13(2)20(24)22-17-10-8-16(9-11-17)21-19(23)12-25-18-7-5-6-14(3)15(18)4/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24) |
InChI 键 |
VEMUXGVCAWWWGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
规范 SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B243723.png)
![N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243725.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243726.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B243728.png)
![4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B243729.png)
![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B243732.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243733.png)
![N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243737.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243738.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)

![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)